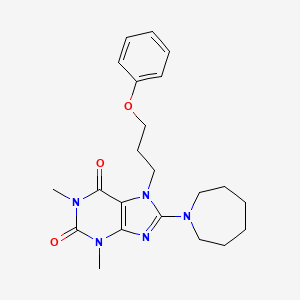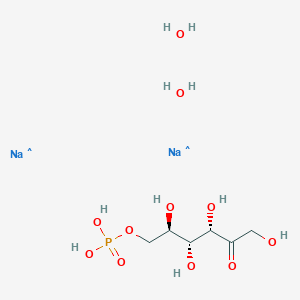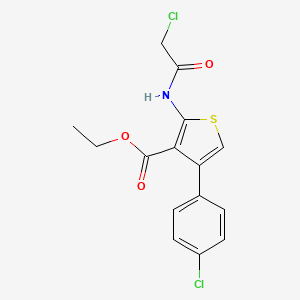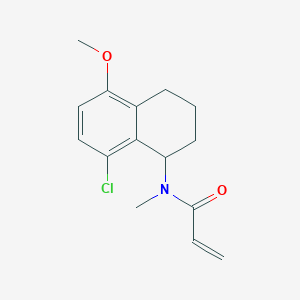![molecular formula C23H19N5O B2849023 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1795189-70-6](/img/structure/B2849023.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including benzimidazole and imidazopyridine . The molecular weight is 516.72 and the molecular formula is C32H44N4O2 .
Synthesis Analysis
The synthesis of such compounds often involves the formation of imidazole rings, which are key components to functional molecules . A series of similar compounds have been synthesized as antitumor agents . The ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of benzimidazole and imidazopyridine rings contribute to its unique chemical properties .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, it can participate in palladium-catalyzed oxidative annulation reactions . It can also undergo a series of heterocyclization reactions .Applications De Recherche Scientifique
Antiviral and Antirhinovirus Activity
A study by Hamdouchi et al. (1999) explored the synthesis and antiviral properties of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime and its analogous benzimidazoles, as potential antirhinovirus agents. This research indicates the potential of such compounds for designing new antiviral drugs (Hamdouchi et al., 1999).
Histamine H2-Receptor Antagonists
Research on imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds by Katsura et al. (1992) highlights the discovery of novel histamine H2-receptor antagonists with antiulcer activities. The study showcases the significance of these compounds in developing therapies for ulcer-related ailments (Katsura et al., 1992).
ACAT-1 Inhibition for Disease Treatment
Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which exhibits significant selectivity over ACAT-2. This compound shows promise for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Melatonin Receptor Ligands
El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, indicating potential applications in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27 and p53, downregulating Bcl-2, activating caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibiting CDK activity .
Orientations Futures
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-16-7-6-12-27-13-20(26-23(16)27)17-8-2-3-9-18(17)25-22(29)14-28-15-24-19-10-4-5-11-21(19)28/h2-13,15H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMNBXUWMWVMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B2848940.png)


![N-(2,2-Difluorospiro[3.3]heptan-6-yl)prop-2-enamide](/img/structure/B2848946.png)

![[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2848950.png)

![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)



![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)

